molecular formula C9H8N2O B12362520 4-methyl-8aH-phthalazin-1-one

4-methyl-8aH-phthalazin-1-one

Katalognummer: B12362520
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: AGEWKIYHGMGPMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-8aH-phthalazin-1-one is a heterocyclic compound belonging to the phthalazinone family. Phthalazinones are known for their significant biological activities and pharmacological properties. The structure of this compound consists of a phthalazine ring system fused with a benzene ring, with a methyl group attached at the fourth position and a keto group at the first position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-8aH-phthalazin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives. The reaction typically proceeds under acidic or basic conditions, with the use of solvents such as ethanol or acetic acid. The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and desired yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process. Additionally, the selection of environmentally friendly solvents and catalysts is crucial for sustainable industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-8aH-phthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of phthalazinol derivatives.

    Substitution: The methyl group at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the use of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various phthalazinone derivatives with modified functional groups, which can exhibit different biological and pharmacological activities.

Wissenschaftliche Forschungsanwendungen

4-methyl-8aH-phthalazin-1-one has diverse applications in scientific research, including:

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

    Medicine: Phthalazinone derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals, owing to its versatile chemical properties.

Wirkmechanismus

The mechanism of action of 4-methyl-8aH-phthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and anti-angiogenic effects. Additionally, it may modulate the activity of gamma-aminobutyric acid (GABA) receptors, contributing to its potential as an anticonvulsant and anxiolytic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalazin-1-one: The parent compound without the methyl group, exhibiting similar biological activities.

    4-chloro-8aH-phthalazin-1-one: A derivative with a chloro group at the fourth position, showing enhanced antimicrobial properties.

    4-ethyl-8aH-phthalazin-1-one: A derivative with an ethyl group at the fourth position, used in the study of enzyme inhibition.

Uniqueness

4-methyl-8aH-phthalazin-1-one is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency as a pharmacological agent, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C9H8N2O

Molekulargewicht

160.17 g/mol

IUPAC-Name

4-methyl-8aH-phthalazin-1-one

InChI

InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5,8H,1H3

InChI-Schlüssel

AGEWKIYHGMGPMF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC=CC2C(=O)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.